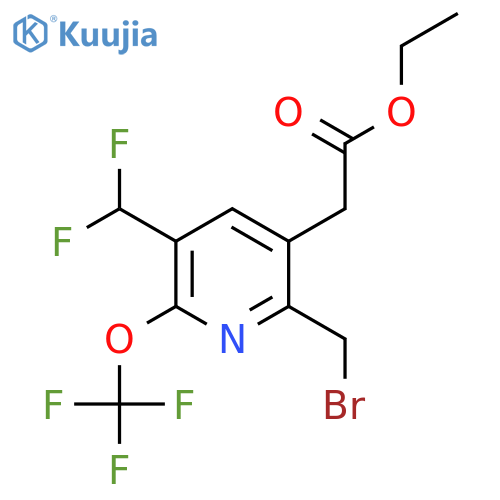

Cas no 1804626-24-1 (Ethyl 2-(bromomethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-acetate)

1804626-24-1 structure

商品名:Ethyl 2-(bromomethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-acetate

CAS番号:1804626-24-1

MF:C12H11BrF5NO3

メガワット:392.116660356522

CID:4844878

Ethyl 2-(bromomethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(bromomethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-acetate

-

- インチ: 1S/C12H11BrF5NO3/c1-2-21-9(20)4-6-3-7(10(14)15)11(19-8(6)5-13)22-12(16,17)18/h3,10H,2,4-5H2,1H3

- InChIKey: MMSHCCLDEOWLOH-UHFFFAOYSA-N

- ほほえんだ: BrCC1C(=CC(C(F)F)=C(N=1)OC(F)(F)F)CC(=O)OCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 9

- 重原子数: 22

- 回転可能化学結合数: 7

- 複雑さ: 369

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 48.4

Ethyl 2-(bromomethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029080117-1g |

Ethyl 2-(bromomethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-acetate |

1804626-24-1 | 97% | 1g |

$1,475.10 | 2022-04-02 |

Ethyl 2-(bromomethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-acetate 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Chuanwei Li,Zhanwei Liu,Huimin Xie,Dan Wu Nanoscale, 2014,6, 13409-13415

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

1804626-24-1 (Ethyl 2-(bromomethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-acetate) 関連製品

- 2039-76-1(3-Acetylphenanthrene)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 5587-61-1(Triisocyanato(methyl)silane)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量